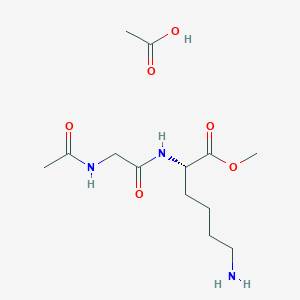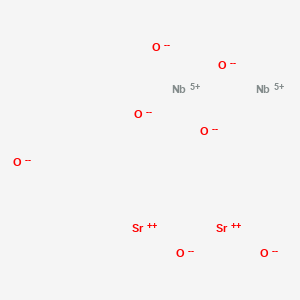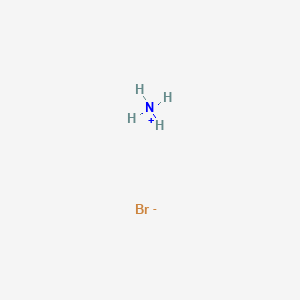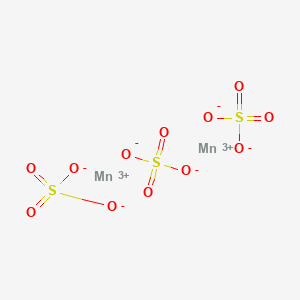![molecular formula C13H13F17N2O2S B080124 1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- CAS No. 13417-01-1](/img/structure/B80124.png)
1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Descripción general
Descripción
This compound belongs to a class of substances characterized by their complex molecular structures with extensive fluorination. Such compounds are often studied for their unique chemical and physical properties, which can include high stability and resistance to degradation, making them subjects of interest in materials science and chemistry.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multi-step reactions, starting from simpler sulfonamides or alcohols and using various reagents to introduce fluorine atoms or functional groups. Techniques such as dehydrative synthesis, lithiation followed by reaction with halides, and the use of sulfonimides for fluorination are common (Kharkov University Bulletin Chemical Series, 2020; Journal of The Chemical Society-perkin Transactions 1, 2002).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR and mass spectrometry. These analyses can reveal the presence of isomers, confirm the structure of synthesized compounds, and provide insights into their stability and reactivity (Inorganic chemistry, 2002; Russian Journal of Organic Chemistry, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated sulfonamides can be quite diverse, involving reactions such as oxidative sulfonamidation, electrophilic fluorination, and cycloadditions. These reactions can lead to the formation of new bonds, introduction of fluorine atoms, or rearrangement of molecular frameworks, showcasing the reactivity and versatility of these compounds (Tetrahedron, 2014; Journal of the American Chemical Society, 2010).
Physical Properties Analysis
The physical properties such as solubility, thermal stability, and glass transition temperatures are crucial for understanding the potential applications of these compounds. Fluorinated compounds often exhibit enhanced thermal stability and unique solubility profiles due to the presence of fluorine atoms (Organometallics, 2008; Polymer, 2014).
Aplicaciones Científicas De Investigación
Environmental Presence and Impact : A study by Goosey and Harrad (2011) examined the presence of perfluoroalkyl compounds (PFCs), including N-ethylperfluoro-1-octanesulfonamide, in various environments such as homes, cars, classrooms, and offices across different countries. The study highlighted differences in the concentrations of these compounds in different environments and their potential sources, such as insecticides in some samples (Goosey & Harrad, 2011).
Synthesis and Hydrophobizing Properties : Dyachenko et al. (2018) developed a new synthetic route to create hydrophobic agents, including those with polyfluoroheptyloxy functional hydrophobic spacers. This study contributes to the understanding of the synthesis and potential applications of these compounds in creating hydrophobic surfaces (Dyachenko, Nikitin, & Igumnov, 2018).
Measurement in Food Matrices : Lloyd et al. (2009) described a method for measuring perfluorooctanesulfonic acid and other perfluorinated chemicals, including octanesulfonamide, in food matrices. This research is significant for food safety and environmental health monitoring (Lloyd et al., 2009).
Foaming Properties in Surfactants : Chang Yu-li (2010) investigated the foaming properties of sulfobetaine fluorocarbon surfactants derived from N-[3-(dimethylamino)-propyl]-perfluoroalkyl sulfonamide. The study focused on their performance in salt and oil resistance, which is relevant in the development of industrial surfactants and foaming agents (Chang Yu-li, 2010).
Safety And Hazards
This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJXTBMNRCTIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHCH2CH2CH2N(CH3)2, C13H13F17N2O2S | |
| Record name | PFOSAm | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065443 | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
CAS RN |
13417-01-1 | |
| Record name | N-[3-(Dimethylamino)propyl]perfluorooctylsulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]heptadecafluorooctanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















